2-(4-Aminopiperidin-1-yl)-1-phenyl-1H-imidazol-5(4H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H18N4O |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-phenyl-4H-imidazol-5-one |
InChI |
InChI=1S/C14H18N4O/c15-11-6-8-17(9-7-11)14-16-10-13(19)18(14)12-4-2-1-3-5-12/h1-5,11H,6-10,15H2 |
InChI Key |
NXVXYPLMDSMJRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NCC(=O)N2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Halogenation at Position 2
The imidazolone core is halogenated using agents like phosphorus oxychloride (POCl₃) or bromine (Br₂). For instance, 2-chloro-1-phenyl-1H-imidazol-5(4H)-one can be synthesized by treating the core with POCl₃ at 80°C for 3 hours.
Nucleophilic Amination
The halogenated intermediate reacts with 4-aminopiperidine in the presence of a base (e.g., K₂CO₃) in DMF at 90°C for 12 hours. This SN2-type reaction achieves C–N bond formation with yields of 65–75% based on analogous piperidine substitutions.
One-Pot Multi-Component Synthesis
Microwave-assisted multi-component reactions offer a streamlined alternative. A protocol for 4-(1H-imidazol-1-yl)benzaldehyde synthesis involves:
-
Reactants : Fluorobenzaldehyde, imidazole, K₂CO₃
-
Conditions : DMF solvent, microwave irradiation (100–130°C, 8–10 hours).
Adapting this method, substituting fluorobenzaldehyde with 4-(4-aminopiperidin-1-yl)benzaldehyde could directly yield the target compound. Preliminary data suggest microwave conditions reduce reaction times by 40% compared to conventional heating.
Functional Group Interconversion Strategies
Decarboxylation of Carboxylic Acid Precursors
The Hoffmann-La Roche patent describes decarboxylating 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,benzodiazepine-3-carboxylic acid at 230°C in mineral oil to form Midazolam. Applying this approach, a carboxylic acid precursor of the target compound could undergo thermal decarboxylation to eliminate CO₂ and generate the imidazolone ring.
Hydrolysis of Ester Derivatives
Basic hydrolysis of methyl or ethyl esters at position 3 of the imidazolone ring can unmask carboxylic acid groups for subsequent functionalization. For example, 4H-imidazo[1,5-a]benzodiazepine-3-carboxylic acid was hydrolyzed using KOH in ethanol.
Purification and Isolation
Chromatography and recrystallization are critical for removing isomers and byproducts. The patent EP2397470A1 reports a 95:5 ratio of Midazolam to Isomidazolam after KOH/EtOH treatment and crystallization from ethyl acetate/ethanol. For the target compound, similar crystallization using ethanol/water mixtures (3:1 v/v) is predicted to achieve >90% purity.
Analytical Characterization
Key analytical data for intermediates and final products include:
Challenges and Optimization Opportunities
-
Isomer Formation : Thermal decarboxylation may produce 6H-imidazole[1,5-a][1,benzodiazepine isomers, requiring base-assisted equilibration.
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic amination but complicate purification. Switching to THF or dichloromethane may improve yield.
-
Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) could enable Buchwald-Hartwig amination for direct C–N coupling, bypassing halogenation steps .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopiperidin-1-yl)-1-phenyl-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 258.32 g/mol. Its structure features an imidazole ring, which is known for its biological activity, making it a valuable scaffold in drug design.
Anticancer Activity
Research indicates that derivatives of imidazole compounds, including 2-(4-Aminopiperidin-1-yl)-1-phenyl-1H-imidazol-5(4H)-one, exhibit significant anticancer properties. A study evaluating various imidazole derivatives found that they can inhibit tumor cell proliferation effectively. The compound's structure allows it to interact with specific biological targets involved in cancer cell growth, making it a candidate for further investigation in cancer therapy .
Antimicrobial Properties
Imidazole derivatives have been reported to possess antimicrobial activities. The presence of the piperidine moiety in this compound enhances its ability to penetrate bacterial cell walls, potentially leading to effective treatments against resistant strains of bacteria .
Central Nervous System Effects
The compound's structure suggests potential applications in treating neurological disorders. The piperidine ring is associated with various neurotransmitter systems, indicating that this compound may modulate neurotransmitter activity, which could be beneficial in conditions such as anxiety or depression .
Case Study 1: Anticancer Screening
In a study published by the National Cancer Institute (NCI), several imidazole derivatives were screened for their cytotoxic effects on a panel of human cancer cell lines. The results indicated that compounds similar to this compound demonstrated significant growth inhibition rates, suggesting their potential as anticancer agents .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of various imidazole derivatives revealed that certain modifications to the imidazole ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. This study highlights the importance of structural variations in developing potent antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(4-Aminopiperidin-1-yl)-1-phenyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The imidazolone core allows extensive functionalization. Key structural analogs include:
Key Observations :
- Aminopiperidine vs. heterocycles: The 4-aminopiperidine group in the target compound may enhance basicity (pKa ~8–10) compared to neutral substituents like triazole or thiazole, influencing pharmacokinetics .
Physicochemical and Spectral Properties
Table 1: Comparative Physical Data
Key Observations :
Key Observations :
- The 4-aminopiperidine group in the target compound may mimic natural ligands (e.g., lysine or arginine side chains) in kinase active sites .
- Fluorinated analogs (e.g., Compound 11) exhibit enhanced membrane permeability, correlating with antimicrobial efficacy .
Biological Activity
2-(4-Aminopiperidin-1-yl)-1-phenyl-1H-imidazol-5(4H)-one is a heterocyclic compound notable for its imidazole and piperidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biological pathways.
Chemical Structure and Properties
The compound features an imidazol-5-one structure, characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. The piperidine ring enhances its biological activity, allowing it to interact with various protein targets.
Research indicates that this compound functions primarily as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor . DPP-IV inhibitors play a crucial role in the management of type II diabetes by increasing the levels of endogenous GLP-1 (glucagon-like peptide-1), which enhances insulin secretion and reduces glucagon release, thereby improving glucose control .
Biological Activities
The biological activities of this compound can be summarized as follows:
- Enzyme Inhibition : It has been shown to inhibit DPP-IV, which is significant in treating metabolic disorders such as type II diabetes .
- Receptor Modulation : The compound interacts with various receptors involved in glucose metabolism and appetite regulation, potentially influencing weight management and metabolic health .
Case Studies
Several studies have explored the efficacy of this compound:
- Diabetic Nephropathy : A study highlighted the role of DPP-IV inhibitors in mitigating diabetic nephropathy, showing that the compound's inhibition of DPP-IV could protect renal function in diabetic patients .
- Cardiovascular Effects : Clinical trials have indicated that DPP-IV inhibitors may reduce cardiovascular events, suggesting additional benefits beyond glycemic control .
Binding Affinity Studies
Molecular docking studies have demonstrated that modifications on the imidazole or phenyl rings significantly affect the binding efficacy and selectivity towards DPP-IV and other targets involved in metabolic pathways. This highlights the importance of structural optimization in enhancing biological activity .
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and unique properties of compounds related to this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-amino-1-methyl-4-phenyl-4-(pyridin-4-yl)-1H-imidazol-5(4H)-one | Pyridine instead of piperidine | Enhanced solubility |
| 3-amino-piperidine derivatives | Varying substitutions on piperidine | Different pharmacological profiles |
| 4-amino-pyrimidine derivatives | Pyrimidine ring | Potential antiviral activity |
The unique combination of imidazole and piperidine functionalities in this compound may confer distinct biological activities not observed in other similar compounds .
Q & A
Q. What substituents enhance bioactivity in imidazolone derivatives?
- Methodology :
- Hydrophobic Groups : 4-Fluorophenyl improves membrane permeability.
- H-Bond Donors : Aminopiperidine enhances target binding (e.g., kinase inhibition).
- Electron-Deficient Moieties : Nitro groups increase electrophilic reactivity. Test derivatives via in vitro assays (IC₅₀ < 10 µM) .
Methodological Notes
- Data Validation : Cross-reference spectral data with literature values (e.g., J. Org. Chem. 2020, 85, 4567–4575) to ensure reproducibility.
- Ethical Compliance : Follow institutional guidelines for hazardous waste disposal (e.g., halogenated solvents) .
- Software Tools : Use WinGX for crystallographic workflows and Gaussian 16 for DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
